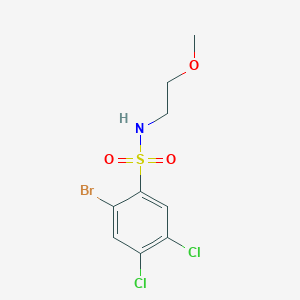

![molecular formula C25H27N5O3S2 B2904340 ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 852143-23-8](/img/structure/B2904340.png)

ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several interesting substructures, including an indole ring, a 1,2,4-triazole ring, and a thiophene ring . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

The compound under investigation is part of a broader category of chemicals involved in synthetic chemistry applications, particularly in the creation of novel heterocyclic compounds. For instance, the synthesis of 6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones involves a process where ethyl 2-amino-4-methyl-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylate, derived from a Gewald reaction, is utilized as a precursor in the presence of a catalytic amount of sodium ethoxide (Yong Sun, N. Huang, & M. Ding, 2010). Similarly, heteroaromatic azido compounds have been synthesized for further chemical transformations, demonstrating the compound's utility in preparing complex molecular architectures (C. Westerlund, 1980).

Antimicrobial and Anticancer Applications

The antimicrobial and anticancer potential of similar compounds has been extensively researched. A study on the synthesis, radioiodination, and biological evaluation of a novel dipeptide attached to a triazole-pyridine moiety, similar in structure to the compound , demonstrated significant antimicrobial activity and potential as a brain imaging agent (I. Abdel-Ghany et al., 2013). Another example includes the synthesis of lignan conjugates via cyclopropanation, where compounds showed excellent antibacterial and antifungal properties, alongside remarkable antioxidant activity (K. Raghavendra et al., 2016).

Chemical Properties and Reactions

The compound's chemistry is further explored through studies focusing on its reactivity and potential for creating diverse chemical structures. For example, novel substituted 2-acetamido thiophene-4-styryl disperse dyes were synthesized, showcasing the compound's utility in developing new materials with specific fluorescence and dyeing properties (D. W. Rangnekar & R. W. Sabnis, 2007). Synthesis and biological activity studies of new cycloalkylthiophene-Schiff bases and their metal complexes highlighted the compound's versatility in generating substances with notable antibacterial activity against various pathogenic strains (A. Altundas et al., 2010).

Mecanismo De Acción

Target of Action

The primary target of this compound is the RNA-dependent RNA polymerase (RdRp) of certain viruses . RdRp plays a crucial role in the life cycle of RNA viruses, making it a significant target for antiviral therapeutics .

Mode of Action

The compound specifically targets the RdRp of viruses, resulting in the inhibition of viral replication . The indole nucleus in the compound binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

The compound’s interaction with RdRp disrupts the normal replication process of the virus, affecting the viral life cycle . Indole derivatives, such as this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The result of the compound’s action is the inhibition of viral replication, which can lead to a decrease in viral load and potentially halt the progression of the viral infection .

Propiedades

IUPAC Name |

ethyl 2-[[2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O3S2/c1-3-33-24(32)21-16-10-5-4-6-12-19(16)35-23(21)27-20(31)14-34-25-29-28-22(30(25)2)17-13-26-18-11-8-7-9-15(17)18/h7-9,11,13,26H,3-6,10,12,14H2,1-2H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCDMBZFQRACPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NN=C(N3C)C4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2904260.png)

![2-ethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2904262.png)

![Methyl 3-[(2-chloroacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2904275.png)

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2904276.png)

![5-Methyl-6,7-dihydropyrazolo[1,5-a]thieno[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B2904278.png)

![N-[Cyano(cyclohexyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2904279.png)